

# A Comparative Guide to GPD2 Inhibitors: KM04416 vs. iGP-1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: KM04416

Cat. No.: B15614295

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Glycerol-3-phosphate dehydrogenase 2 (GPD2) has emerged as a significant therapeutic target in various diseases, most notably in cancer. This mitochondrial enzyme plays a crucial role in cellular metabolism, linking glycolysis and oxidative phosphorylation. Its inhibition can impact cancer cell proliferation and survival. This guide provides an objective comparison of two prominent GPD2 inhibitors, **KM04416** and iGP-1, based on available experimental data.

## Performance Comparison

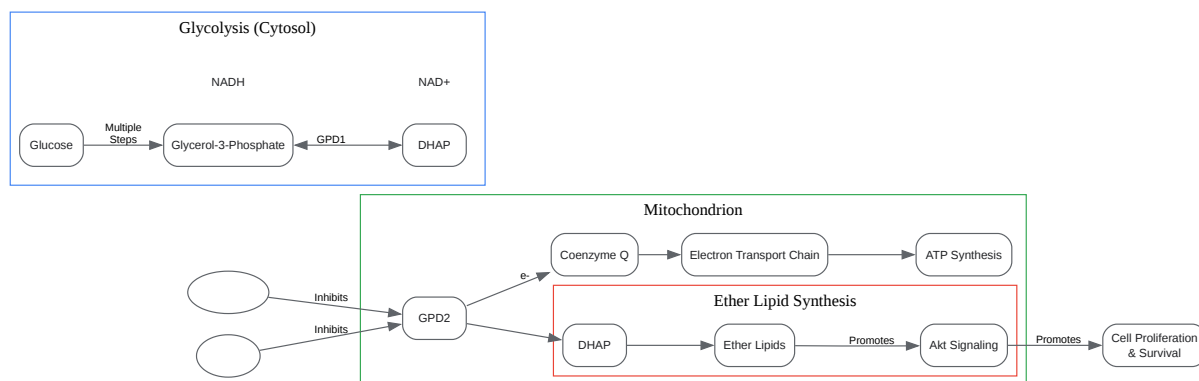
While a direct head-to-head comparative study under identical experimental conditions is not readily available in the published literature, we can synthesize data from various sources to provide a comparative overview of **KM04416** and iGP-1.

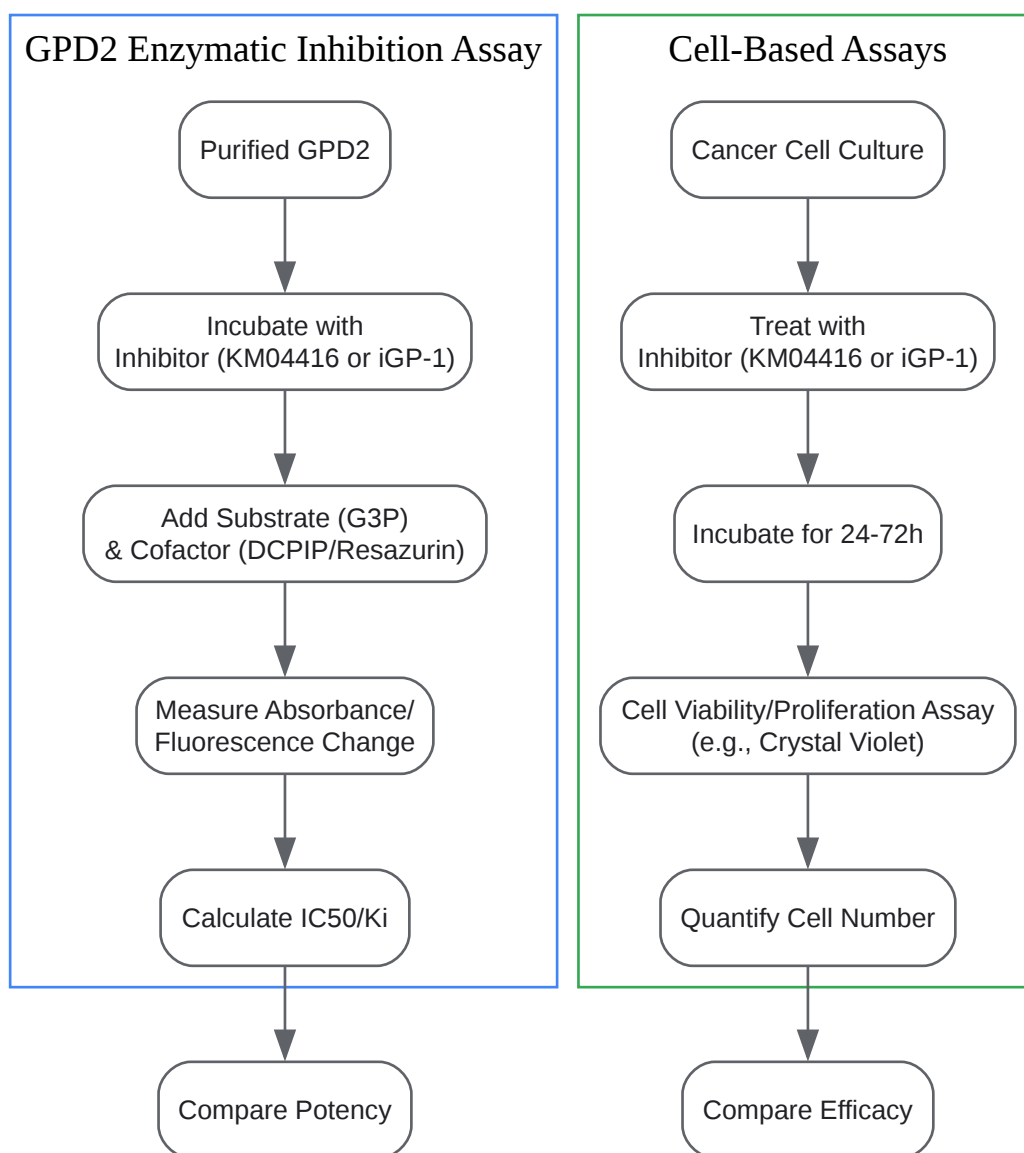
Feature	KM04416	iGP-1
Chemical Class	Isothiazolone derivative	Benzimidazole-phenyl-succinamide derivative
Reported Potency	EC50 for H2O2 inhibition: 1-30 $\mu$ M in PC-3 cells[1]	IC50: 6.3 $\mu$ M for mGPDH[2]; Ki: ~1–15 $\mu$ M[2][3]
Selectivity	Information not readily available	Selective over cytosolic GPDH (GPD1)[2]
Cellular Effects	Inhibits proliferation of various cancer cell lines (e.g., PNT1A, PC-3, 4T1) at concentrations of 5-20 $\mu$ M.[1][4][5]	Information on direct anti-proliferative effects is less documented in the reviewed literature.
Mechanism of Action	Potent GPD2 inhibitor, leading to reduced cancer cell growth. [5]	Mixed inhibitor of mGPDH.[2] [3]

Note: The potency values listed above were determined in different experimental settings and should be interpreted with caution when making a direct comparison.

## Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.





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## References

- 1. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 3. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-bioenergetic roles of mitochondrial GPD2 promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)